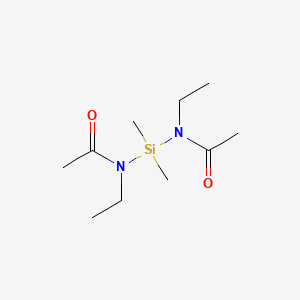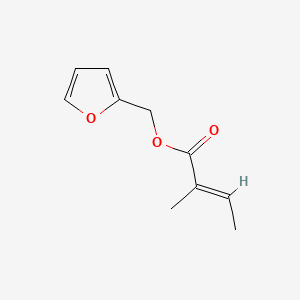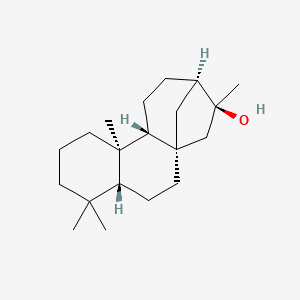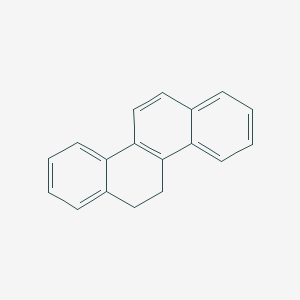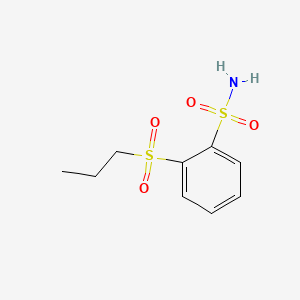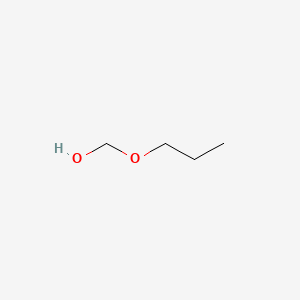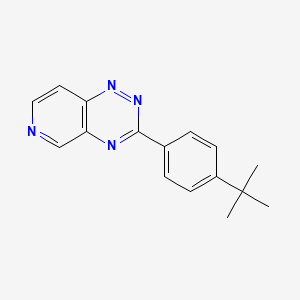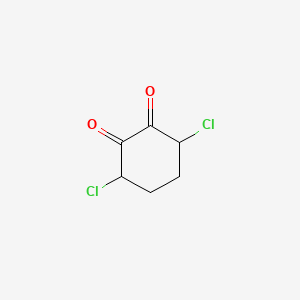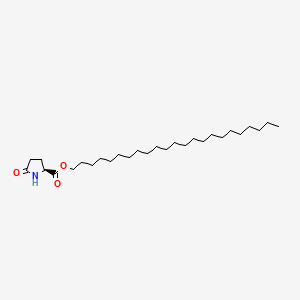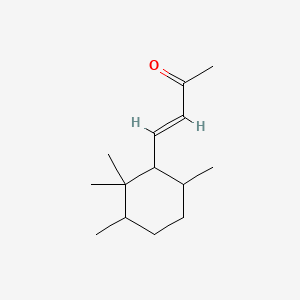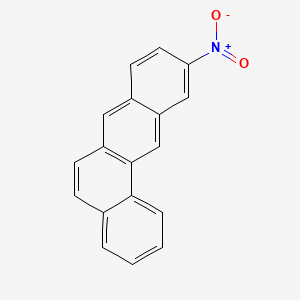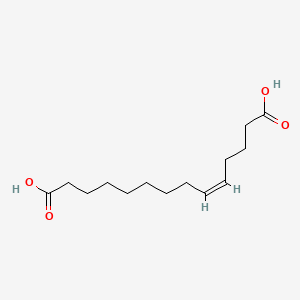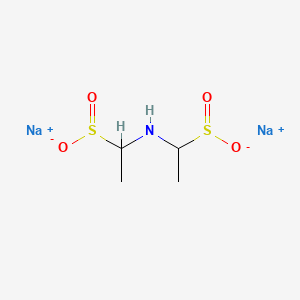
Disodium 1,1'-iminobis(ethanesulphinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 282-377-3, also known as disodium 1,1’-iminobis(ethanesulphinate), is a chemical compound with the molecular formula C4H9NNa2O4S2 and a molecular weight of 245.2281 g/mol . This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1’-iminobis(ethanesulphinate) typically involves the reaction of ethanesulfinic acid with sodium hydroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5SO2H+NaOH→C2H5SO2Na+H2O
Industrial Production Methods
In industrial settings, the production of disodium 1,1’-iminobis(ethanesulphinate) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1,1’-iminobis(ethanesulphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form ethanesulfinic acid.
Substitution: The compound can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethanesulfinic acid.
Substitution: Various substituted ethanesulfinic acid derivatives.
Applications De Recherche Scientifique
Disodium 1,1’-iminobis(ethanesulphinate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of disodium 1,1’-iminobis(ethanesulphinate) involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical structure and activity. It can also form complexes with metal ions, influencing various biochemical and industrial processes.
Comparaison Avec Des Composés Similaires
Disodium 1,1’-iminobis(ethanesulphinate) can be compared with other similar compounds such as:
Sodium ethanesulfonate: Similar in structure but lacks the iminobis group.
Sodium methanesulfonate: Contains a methyl group instead of an ethyl group.
Disodium 1,1’-iminobis(methanesulphinate): Similar structure but with a methanesulfinic acid group.
The uniqueness of disodium 1,1’-iminobis(ethanesulphinate) lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
84195-71-1 |
|---|---|
Formule moléculaire |
C4H9NNa2O4S2 |
Poids moléculaire |
245.2 g/mol |
Nom IUPAC |
disodium;1-(1-sulfinatoethylamino)ethanesulfinate |
InChI |
InChI=1S/C4H11NO4S2.2Na/c1-3(10(6)7)5-4(2)11(8)9;;/h3-5H,1-2H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
Clé InChI |
NHHRUZPQWSHQCJ-UHFFFAOYSA-L |
SMILES canonique |
CC(NC(C)S(=O)[O-])S(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


